N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide
Description
N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-{[4-(propan-2-yl)phenyl]methyl}acetamide is a complex organic compound that belongs to the class of acetamides
Properties
Molecular Formula |
C23H24N2O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H24N2O5/c1-17(2)19-7-5-18(6-8-19)14-24(15-22-4-3-13-29-22)23(26)16-30-21-11-9-20(10-12-21)25(27)28/h3-13,17H,14-16H2,1-2H3 |
InChI Key |
IDAVUSKKRBIRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-{[4-(propan-2-yl)phenyl]methyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the nitrophenoxy intermediate: This involves nitration of phenol followed by etherification to introduce the nitrophenoxy group.
Coupling of intermediates: The furan-2-ylmethyl and nitrophenoxy intermediates are then coupled with an acetamide derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-{[4-(propan-2-yl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-{[4-(propan-2-yl)phenyl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can serve as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-{[4-(propan-2-yl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The furan ring and nitrophenoxy group can participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
Indole derivatives: These compounds exhibit a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)-N-{[4-(propan-2-yl)phenyl]methyl}acetamide is unique due to its combination of a furan ring, nitrophenoxy group, and propan-2-ylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
